molecular formula C9H10BrNOS B14077598 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one

Cat. No.: B14077598
M. Wt: 260.15 g/mol
InChI Key: GQQDXLCHISYFCU-UHFFFAOYSA-N
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Description

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone

Preparation Methods

The synthesis of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-4-mercaptophenol and 3-bromopropan-2-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.

Scientific Research Applications

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins through its amino and mercapto groups.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, cell signaling, and apoptosis.

Comparison with Similar Compounds

1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one can be compared with similar compounds such as:

    1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.

    1-(2-Amino-4-mercaptophenyl)propan-2-one: This compound lacks the bromine atom and has different reactivity and applications.

    1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one: Another structural isomer with distinct chemical properties

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2

InChI Key

GQQDXLCHISYFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)N)CC(=O)CBr

Origin of Product

United States

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